![molecular formula C11H19NO5 B8249345 (2S,3S,4S)-1-[(tert-butoxy)carbonyl]-3-hydroxy-4-methylpyrrolidine-2-carboxylic acid](/img/structure/B8249345.png)
(2S,3S,4S)-1-[(tert-butoxy)carbonyl]-3-hydroxy-4-methylpyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,4S)-1-[(tert-butoxy)carbonyl]-3-hydroxy-4-methylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The compound’s unique structure, featuring a pyrrolidine ring with multiple stereocenters, makes it a valuable building block in asymmetric synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S)-1-[(tert-butoxy)carbonyl]-3-hydroxy-4-methylpyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as L-proline.
Protection: The amino group of L-proline is protected using tert-butoxycarbonyl (Boc) to form Boc-L-proline.
Hydroxylation: The protected proline undergoes hydroxylation at the 3-position to introduce the hydroxyl group.
Methylation: The hydroxylated intermediate is then methylated at the 4-position.
Final Product: The final product, this compound, is obtained after purification.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the process.
化学反应分析
Types of Reactions
(2S,3S,4S)-1-[(tert-butoxy)carbonyl]-3-hydroxy-4-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to a different functional group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are used.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups.
科学研究应用
(2S,3S,4S)-1-[(tert-butoxy)carbonyl]-3-hydroxy-4-methylpyrrolidine-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the creation of enantiomerically pure compounds.
Biology: The compound serves as an intermediate in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is utilized in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound’s unique structure makes it valuable in the production of fine chemicals and advanced materials.
作用机制
The mechanism of action of (2S,3S,4S)-1-[(tert-butoxy)carbonyl]-3-hydroxy-4-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and the molecules it interacts with.
相似化合物的比较
Similar Compounds
- (2S,3S,4S)-3-hydroxy-4-methylpyrrolidine-2-carboxylic acid
- (2S,3S,4S)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid
- (2S,3S,4S)-1-(tert-Butoxycarbonyl)-3-hydroxy-2-carboxylic acid
Uniqueness
The uniqueness of (2S,3S,4S)-1-[(tert-butoxy)carbonyl]-3-hydroxy-4-methylpyrrolidine-2-carboxylic acid lies in its combination of stereocenters and functional groups, which provide specific reactivity and selectivity in chemical reactions. This makes it a versatile intermediate in the synthesis of complex molecules.
属性
IUPAC Name |
(2S,3S,4S)-3-hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-6-5-12(7(8(6)13)9(14)15)10(16)17-11(2,3)4/h6-8,13H,5H2,1-4H3,(H,14,15)/t6-,7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJABYTINMVEPMK-FXQIFTODSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(C1O)C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN([C@@H]([C@H]1O)C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
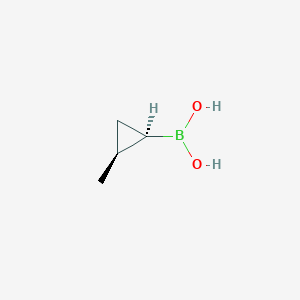
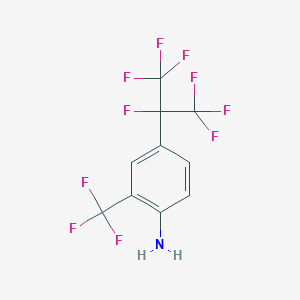
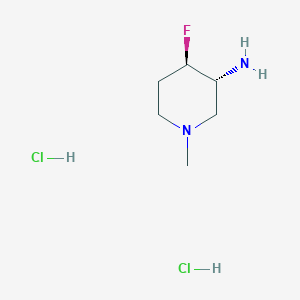
![8-Chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine](/img/structure/B8249290.png)
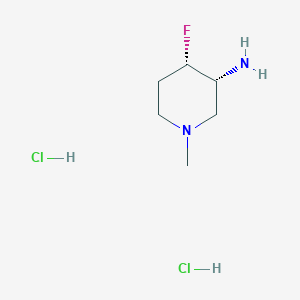
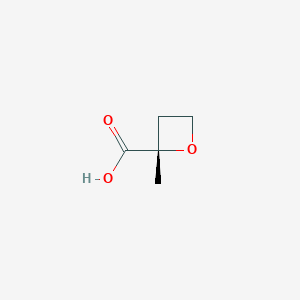
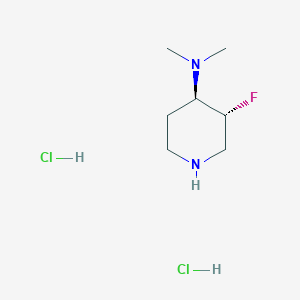
![(1S,3S,4R)-2-tert-butoxycarbonyl-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B8249327.png)
![4-(N-(4-chlorophenethyl)benzo[b]thiophene-3-carboxamido)-N-(2,4-difluorophenyl)piperidine-1-carboxamide](/img/structure/B8249335.png)
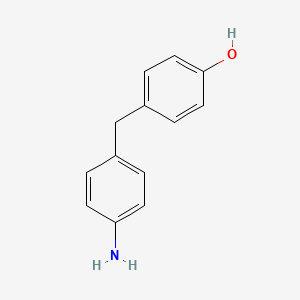
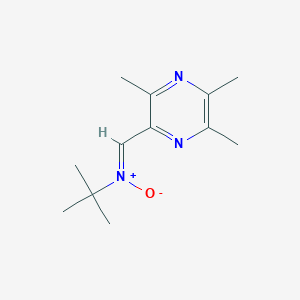
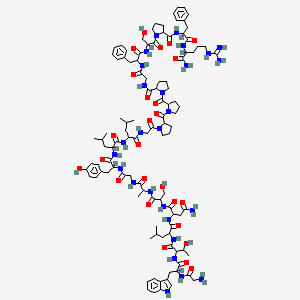
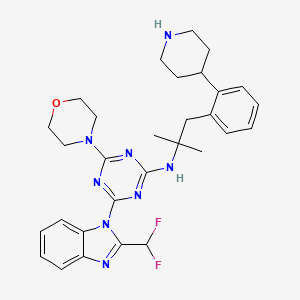
![3-bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B8249366.png)
